molecular formula C23H28ClNO4S B11506102 Ethyl 3-(2-chlorophenyl)-3-{[(4-cyclohexylphenyl)sulfonyl]amino}propanoate

Ethyl 3-(2-chlorophenyl)-3-{[(4-cyclohexylphenyl)sulfonyl]amino}propanoate

Cat. No.: B11506102
M. Wt: 450.0 g/mol
InChI Key: IIRBCJZKHMCNTM-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-{[(4-cyclohexylphenyl)sulfonyl]amino}propanoate is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both a chlorophenyl and a cyclohexylphenyl group, suggests potential for various chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chlorophenyl)-3-{[(4-cyclohexylphenyl)sulfonyl]amino}propanoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide group: This can be achieved by reacting 4-cyclohexylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Alkylation: The resulting sulfonamide can then be alkylated with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate.

    Substitution: Finally, the chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorophenyl magnesium bromide.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as an antimicrobial agent due to its sulfonamide group.

    Medicine: Possible applications in drug development, particularly for conditions requiring antimicrobial or anti-inflammatory properties.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for compounds like Ethyl 3-(2-chlorophenyl)-3-{[(4-cyclohexylphenyl)sulfonyl]amino}propanoate often involves the inhibition of enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Ethyl 3-(4-chlorophenyl)-3-{[(4-cyclohexylphenyl)sulfonyl]amino}propanoate: A structural isomer with potentially different biological activities.

    N-(2-chlorophenyl)-4-cyclohexylbenzenesulfonamide: Lacks the ethyl ester group but shares the sulfonamide and chlorophenyl functionalities.

Uniqueness

Ethyl 3-(2-chlorophenyl)-3-{[(4-cyclohexylphenyl)sulfonyl]amino}propanoate is unique due to its combination of a chlorophenyl group, a cyclohexylphenyl group, and an ethyl ester, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C23H28ClNO4S

Molecular Weight

450.0 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(4-cyclohexylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C23H28ClNO4S/c1-2-29-23(26)16-22(20-10-6-7-11-21(20)24)25-30(27,28)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h6-7,10-15,17,22,25H,2-5,8-9,16H2,1H3

InChI Key

IIRBCJZKHMCNTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

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